molecular formula C24H25N7O B2472741 (3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-02-4

(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2472741
CAS No.: 920383-02-4
M. Wt: 427.512
InChI Key: WDEUWRXVDBFSST-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS 920263-11-2) is a chemical compound with the molecular formula C24H25N7O and a molecular weight of 427.5 g/mol . This complex molecule features a triazolopyrimidine core, a pharmacologically significant scaffold known to be present in various biologically active compounds. The structure is elaborated with a p-tolyl group on the triazole ring and a 3,4-dimethylphenyl methanone group connected via a piperazine linker . The piperazine moiety is a common feature in medicinal chemistry, often used to improve solubility and provide a point of diversification for structure-activity relationship (SAR) studies. Compounds with similar triazolopyrimidine-piperazine architectures have been investigated as targeted agents in scientific research, including as potential inhibitors of proteins such as VEGFR-2 . The specific research applications and biological activity profile for this compound are subject to ongoing investigation. This product is intended for research purposes by qualified laboratory personnel. It is strictly for in vitro use and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-16-4-8-20(9-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-7-6-17(2)18(3)14-19/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEUWRXVDBFSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H24N6OC_{21}H_{24}N_{6}O, with a molecular weight of 376.46 g/mol. It features a triazole-pyrimidine core linked to a piperazine moiety and a dimethylphenyl group, which may enhance its biological activity by facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Many derivatives of triazole and pyrimidine are known for their anticancer properties. The compound is hypothesized to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial activity.

Antitumor Activity

A study evaluating similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a derivative with a similar structure exhibited an IC50 value of 8.7 μM against HeLa cells, indicating strong anti-proliferative effects .

The mechanism of action often involves:

  • Inhibition of Tubulin Polymerization : Compounds like these disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Molecular Docking Studies : These suggest that such compounds may bind to colchicine sites on microtubules, further validating their role as tubulin inhibitors.

Antimicrobial Activity

Research on related triazole compounds has shown promising results in inhibiting bacterial growth. For instance, benzothioate derivatives demonstrated potent antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Comparative Data Table

Compound NameBiological ActivityIC50 Value (μM)Cell Line
Compound AAntitumor8.7 ± 1.3HeLa
Compound BAntibacterialNot specifiedVarious
Target CompoundHypothesizedTBDTBD

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethylphenyl and p-tolyl groups are mildly electron-donating, favoring π-π stacking interactions in hydrophobic binding pockets. Analog 2’s trifluoromethyl group introduces strong electron-withdrawing effects, which may improve binding to electron-deficient regions of enzymes (e.g., kinases) but increase susceptibility to oxidative metabolism .
  • Lipophilicity :

    • The target compound’s methyl groups confer moderate logP (~3.2 predicted), balancing membrane permeability and solubility.
    • Analog 1 ’s methoxy substituents lower logP (~2.5), favoring hydrophilic environments.
    • Analog 2 ’s CF3 group raises logP (~3.8), increasing lipid bilayer penetration but risking off-target binding.

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